molecular formula C14H13BrClNO2S B12338679 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline

2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline

Cat. No.: B12338679
M. Wt: 374.7 g/mol
InChI Key: BOHCVBVIWHYSNA-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline typically involves multiple steps:

    Chlorination: The chlorination of the phenyl ring is usually carried out using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can modify the methylsulfonyl group.

Scientific Research Applications

2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and methylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-fluorophenyl)-4-((methylsulfonyl)methyl)aniline: Similar structure but with a fluorine atom instead of chlorine.

    2-Bromo-N-(4-chlorophenyl)-4-((ethylsulfonyl)methyl)aniline: Similar structure but with an ethylsulfonyl group instead of methylsulfonyl.

Uniqueness

The unique combination of bromine, chlorine, and methylsulfonyl groups in 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.

Properties

Molecular Formula

C14H13BrClNO2S

Molecular Weight

374.7 g/mol

IUPAC Name

2-bromo-N-(4-chlorophenyl)-4-(methylsulfonylmethyl)aniline

InChI

InChI=1S/C14H13BrClNO2S/c1-20(18,19)9-10-2-7-14(13(15)8-10)17-12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3

InChI Key

BOHCVBVIWHYSNA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)NC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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